molecular formula C11H9N5S B8367258 2-(Methylsulfanyl)-7-(pyrazin-2-yl)pyrrolo[2,1-f][1,2,4]triazine CAS No. 1233186-37-2

2-(Methylsulfanyl)-7-(pyrazin-2-yl)pyrrolo[2,1-f][1,2,4]triazine

Cat. No. B8367258
Key on ui cas rn: 1233186-37-2
M. Wt: 243.29 g/mol
InChI Key: KMNSKURWPZVVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08471005B2

Procedure details

Analogous to Example 1562a, 2-Tributylstannanyl-pyrazine (0.650 mL, 2.06 mmol) and 7-Bromo-2-methylsulfanyl-pyrrolo[2,1-f][1,2,4]triazine (0.224 g, 0.916 mmol) were reacted to afford 2-Methylsulfanyl-7-pyrazin-2-yl-pyrrolo[2,1-f][1,2,4]triazine (0.100 g, 44%). 1H-NMR (DMSO-d6): 9.87 (s, 1H), 9.50 (s, 2H), 9.15 (s, 1H), 8.80 (m, 6H), 8.62 (s, 1H), 7.64 (d, 1H, J=4.96 Hz), 7.17 (d, 1H, J=4.96 Hz), 2.66 (s, 4H).
Quantity
0.65 mL
Type
reactant
Reaction Step One
Quantity
0.224 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([Sn](CCCC)(CCCC)[C:6]1[CH:11]=[N:10][CH:9]=[CH:8][N:7]=1)CCC.Br[C:21]1[N:29]2[C:24]([CH:25]=[N:26][C:27]([S:30][CH3:31])=[N:28]2)=[CH:23][CH:22]=1>>[CH3:31][S:30][C:27]1[N:26]=[CH:25][C:24]2=[CH:23][CH:22]=[C:21]([C:6]3[CH:11]=[N:10][CH:9]=[CH:8][N:7]=3)[N:29]2[N:28]=1

Inputs

Step One
Name
Quantity
0.65 mL
Type
reactant
Smiles
C(CCC)[Sn](C1=NC=CN=C1)(CCCC)CCCC
Name
Quantity
0.224 g
Type
reactant
Smiles
BrC1=CC=C2C=NC(=NN21)SC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CSC1=NN2C(C=N1)=CC=C2C2=NC=CN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.